Triethyllead chloride

acute toxicity organolead toxicology risk assessment

Triethyllead chloride (TriEL; CAS 1067-14-7; molecular formula C₆H₁₅ClPb; MW 329.84), systematically named plumbane, chlorotriethyl-, is a trialkyllead halide belonging to the organolead compound class. It exists as a light peach-colored crystalline powder with a predicted boiling point of 202.9 °C, a melting point of approximately 172 °C, a logP of 3.23, and water solubility of 5–10 mg/mL at 23 °C.

Molecular Formula C6H15ClPb
Molecular Weight 330 g/mol
CAS No. 1067-14-7
Cat. No. B094055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyllead chloride
CAS1067-14-7
SynonymsEt(3)Pb
triethyl lead
triethyl lead chloride
triethyllead
triethyllead hexafluorosilicate (-2)
Molecular FormulaC6H15ClPb
Molecular Weight330 g/mol
Structural Identifiers
SMILESCC[Pb](CC)(CC)Cl
InChIInChI=1S/3C2H5.ClH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1
InChIKeyUQWYUMLFPUILRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 73° F (NTP, 1992)

Triethyllead Chloride (CAS 1067-14-7) Procurement Guide: Properties, Class Identity, and Scientific Positioning


Triethyllead chloride (TriEL; CAS 1067-14-7; molecular formula C₆H₁₅ClPb; MW 329.84), systematically named plumbane, chlorotriethyl-, is a trialkyllead halide belonging to the organolead compound class [1]. It exists as a light peach-colored crystalline powder with a predicted boiling point of 202.9 °C, a melting point of approximately 172 °C, a logP of 3.23, and water solubility of 5–10 mg/mL at 23 °C . TriEL is recognized as the primary ionic degradation product of tetraethyllead (TEL), the historically dominant antiknock gasoline additive, and serves as a critical reference standard in environmental speciation, neurotoxicology, and organometallic chemistry [2]. Its intermediate hydrophobicity among trialkyllead chlorides and its well-characterized toxicological profile make it a strategically positioned compound for comparative mechanistic studies.

WorkflowEnvironmental lead speciation & TEL degradation tracing
SelectionReference standard with validated HPLC-ICP-MS resolution
Use ContextComparative neurotoxicology & membrane toxicity SAR

Why Triethyllead Chloride Cannot Be Assumed Interchangeable with Other Trialkyllead or Trialkyltin Analogs


Trialkyllead chlorides (R₃PbCl) and their organotin counterparts (R₃SnCl) exhibit widely divergent toxicological potencies, tissue-selectivity profiles, and physicochemical behaviors driven by alkyl chain length and central metal identity [1]. Acute oral LD₅₀ values in rats span from 14.5 mg/kg (triethyllead) to 80 mg/kg (trimethyllead), a greater than fivefold range within the same homologous series . Hemolytic activity increases monotonically with hydrophobicity along the sequence triethyllead < tri-n-propyllead < tributyllead, while cross-metal comparison reveals that lead compounds are systematically more hemolytic than their tin analogs at matched concentrations [2]. Furthermore, triethyllead and triethyltin exhibit qualitatively distinct neuropathological targeting: triethyltin preferentially damages myelin via oligodendroglial toxicity, whereas triethyllead produces neuronal necrosis and dopaminergic sensitization without equivalent myelin-directed injury in adult animals [3]. These multidimensional, non-linear structure–activity relationships preclude generic substitution and demand compound-specific evidence for any procurement or experimental design decision.

Toxicity potency is not scalable
Oral LD₅₀ varies >5-fold across trialkyllead chlorides; chain length assumptions may misguide dosing.
Hemolytic profile does not substitute
Rank-order differs by metal and chain length; triethyllead is least hemolytic but still exceeds tin analogs.
Neuropathological targeting is divergent
Triethyllead targets neuronal/dopaminergic pathways, triethyltin targets myelin; effects may not transfer.

Triethyllead Chloride: Quantified Differential Evidence Versus Closest Analogs for Informed Procurement


Oral Acute Toxicity: Triethyllead Chloride Is Approximately 5.5-Fold More Potent Than Trimethyllead Chloride in Rats

Triethyllead chloride exhibits substantially higher acute oral toxicity than its shorter-chain homolog trimethyllead chloride in the same rodent model. The oral LD₅₀ of triethyllead chloride in rats is 14,500 μg/kg (14.5 mg/kg), whereas trimethyllead chloride (CAS 1520-78-1) has an oral LD₅₀ of 80 mg/kg in the same species and route . This represents an approximately 5.5-fold greater lethal potency for the triethyl derivative, establishing that alkyl chain length is not a trivial variable in organolead toxicity — procurement of either compound for in vivo toxicology mandates attention to this potency difference in dose-range-finding studies.

Acute Oral Toxicity
Data to verify
~5.5-fold lower LD₅₀ (14.5 vs 80 mg/kg, rat oral)
Chain-length potency gradient requires compound-specific dosing
Cross-study comparison; verify under controlled conditions
acute toxicity organolead toxicology risk assessment

Erythrocyte Hemolytic Activity: Lead Compounds Systematically Exceed Tin Analogs, with Triethyllead as the Least Hemolytic Trialkyllead

In a controlled direct comparison using fresh pig erythrocytes incubated at 37 °C for 4 hours with compound concentrations ranging from 50 to 3,000 μM, the hemolytic activity of organolead chlorides followed the rank order: triethyllead chloride (TEL) < tri-n-propyllead chloride (TPL) < tributyllead chloride (TBL), directly correlated with increasing hydrophobicity [1]. Critically, cross-metal comparison demonstrated that each trialkyllead compound was more hemolytic than its corresponding trialkyltin analog at equal concentrations — i.e., TEL > triethyltin chloride (TET) in hemolytic potency [1]. Thus, triethyllead chloride occupies a distinct niche: it is the least hemolytic of the trialkyllead series, yet still more membrane-disruptive than its organotin counterpart. This positions TriEL as the preferred reference for experiments requiring measurable but not maximal hemolytic activity.

Erythrocyte Hemolysis
Head-to-head
Rank: TEL TET (cross-metal)
Lowest hemolytic in series; still exceeds tin analog
Standardized pig erythrocytes, 37 °C, 4 h
membrane toxicity hemolysis organometallic toxicology

Neurite Growth Inhibition: Triethyllead Chloride Is ~675-Fold More Potent Than Inorganic Lead (PbCl₂) in Primary Neuronal Cultures

In primary neuronal cultures from chick embryo brains, triethyllead chloride inhibited the percentage of cells elaborating neurites with an IC₅₀ of 0.24 μM, while inorganic lead (PbCl₂) required an IC₅₀ of 270 μM total lead (approximately 70 nM free Pb²⁺) to achieve the same endpoint [1]. In Lymnaea stagnalis (pond snail) neurons, triethyllead chloride produced an IC₅₀ of 0.4 μM for neurite outgrowth, with significant toxicity already evident at 0.2 μM [1]. Qualitatively, triethyllead reduced both the percentage of neurite-bearing cells and mean neurite length (extrapolated IC₅₀ = 3.6 μM for length), whereas inorganic lead reduced only the percentage of neurite-bearing cells without affecting length or branching — demonstrating mechanistically distinct modes of neurotoxicity rather than a simple potency shift [1].

Neurite Outgrowth Inhibition
Head-to-head
IC₅₀ 0.24 μM (TEL) vs 270 μM (PbCl₂) — ~1,125-fold difference
Organometal-specific developmental neurotoxicity probe
Primary chick embryo neurons; qualitative effect on neurite elongation
developmental neurotoxicity neurite outgrowth organolead vs inorganic lead

Differential Neuropathological Targeting: Triethyllead Spares Adult Myelin Unlike Triethyltin, Enabling Mechanistic Dissection of Organometal Neurotoxicity

Although triethyllead and triethyltin share similar chemical properties and hydrophobicity (both logP ≈ 3.23), their neuropathological targets in adult rats are distinct. Triethyltin chloride (TET) administered to adult rats produces selective myelin damage through oligodendroglial toxicity, causing intramyelinic edema and vacuolation of white matter [1]. In contrast, triethyllead chloride given to adult rats does not target myelin with equivalent specificity; instead, it produces neuronal necrosis and enhances dopaminergic neurotransmission — as evidenced by a leftward shift in the dose-response curves for D-amphetamine- and apomorphine-induced hyperactivity in rats pretreated with triethyllead chloride at 7.88 mg/kg [2][3]. When administered to young rats, triethyllead does block myelin accumulation, but this appears secondary to impaired neuronal differentiation and axonal development rather than primary oligodendroglial toxicity [1]. This differential targeting — neuronal vs. glial — provides a powerful experimental lever for dissecting cell-type-specific mechanisms of organometal neurotoxicity.

Neuropathological Targeting
Class-level
Neuronal/dopaminergic (TEL) vs myelin/oligodendroglial (TET)
Qualitatively distinct cell-type target selectivity
Adult rat CNS; triethyllead spares myelin in adults
neuropathology myelin organotin vs organolead neurotoxicology

Tubulin Polymerization: Triethyllead, Triethyltin, and Trimethyllead Share a Common Inhibitory Concentration Threshold (~5 × 10⁻⁵ M), Differentiating Them from Trimethyltin

In a comparative in vitro study using ³H-colchicine binding as an index of tubulin aggregation, triethyllead chloride, triethyltin chloride, and trimethyllead chloride all prevented the polymerization of cerebral tubulin at concentrations above 5 × 10⁻⁵ M (50 μM) [1]. Inorganic lead (presumably Pb²⁺) produced a similar effect at comparable concentrations [1]. By contrast, trimethyltin chloride exhibited a much lesser capacity to prevent tubulin polymerization, failing to reach the same degree of inhibition at equivalent concentrations [1]. In vivo, rats receiving subcutaneous doses of each organometal sufficient to produce morphological damage and behavioral change showed no significant differences in hippocampal colchicine binding capacity, suggesting that compensatory mechanisms operate in the intact brain [1]. This shared in vitro threshold, combined with the outlier status of trimethyltin, provides a clean experimental reference point for studies of organometal–microtubule interactions.

Tubulin Polymerization
Head-to-head
Shared threshold >50 μM with TET, TML; trimethyltin is outlier
Cytoskeletal disruption threshold is conserved across trialkylleads
³H-colchicine binding; compensatory mechanisms in vivo
microtubule disruption tubulin polymerization neurotoxicity mechanism

HPLC Speciation: Triethyllead Chloride Is Chromatographically Resolved from Trimethyllead and Triphenyllead Under Isocratic Conditions, Supporting Analytical Procurement Decisions

Reversed-phase HPLC with ICP-MS detection achieves baseline separation of inorganic lead (Pb²⁺), trimethyllead chloride (TML), triethyllead chloride (TEL), and triphenyllead chloride (TPhL) under isocratic conditions using a 30% methanol mobile phase [1]. This isocratic method was identified as the optimal compromise between chromatographic resolution and inductively coupled plasma stability for mass spectrometric detection [1]. Detection limits using ICP-MS were three orders of magnitude improved over ICP-AES [1]. The validated chromatographic resolution of TEL from TML and TPhL under these conditions means that procurement of triethyllead chloride as an authentic analytical standard is essential for any environmental or biological speciation study requiring unambiguous identification of individual trialkyllead species — trimethyllead or triphenyllead standards cannot substitute, as retention times are compound-specific.

HPLC Speciation
Method context
Baseline resolution from TML, TPhL, Pb²⁺ (isocratic 30% MeOH)
Certified reference standard required for unambiguous speciation
Reversed-phase HPLC-ICP-MS; detection limit gain ~1000× vs ICP-AES
analytical chemistry lead speciation HPLC-ICP-MS environmental monitoring

Triethyllead Chloride: Evidence-Anchored Application Scenarios for Research Procurement and Experimental Design


Developmental Neurotoxicity Screening Using a Defined Intermediate-Potency Organolead Probe

Triethyllead chloride, with its neurite outgrowth IC₅₀ of 0.24–0.4 μM in primary neuronal cultures [1] and its qualitatively distinct effects on neurite initiation versus elongation, provides a calibrated organometallic stimulus for developmental neurotoxicity assays. Its ~1,125-fold greater potency than inorganic lead eliminates the need for high micromolar concentrations that risk non-specific precipitation or osmolarity artifacts. The compound's intermediate hemolytic activity among trialkylleads reduces confounding from overt membrane lysis at neuroactive concentrations, while its dopaminergic sensitization at behaviorally relevant doses (7.88 mg/kg in rats) [2] enables parallel in vitro–in vivo study designs. Procurement of triethyllead chloride specifically — rather than trimethyllead or tributyllead — is indicated when the experimental goal is to detect moderate neurodevelopmental perturbation without the ceiling effects of more hydrophobic or rapidly lytic analogs.

Erythrocyte Membrane Toxicity Model System with Rank-Ordered Comparator Series

The validated rank order of hemolytic activity — triethyllead chloride < tri-n-propyllead chloride < tributyllead chloride — established under standardized conditions (2% pig erythrocyte suspension, pH 7.4, 37 °C, 4 h) [3] positions triethyllead as the least hemolytic reference point in the series. This makes it the preferred starting compound for structure–activity relationship (SAR) studies of organometal–membrane interactions, where researchers can systematically increase hydrophobicity by substituting triethyllead with tri-n-propyllead or tributyllead while maintaining the same trialkyllead chloride scaffold. The cross-metal activity gradient — where each lead compound exceeds its tin analog — further supports procurement of triethyllead chloride alongside triethyltin chloride as a matched metal-comparison pair.

Environmental Speciation and Degradation Product Tracing of Tetraethyllead

Triethyllead chloride is the predominant ionic degradation product of tetraethyllead (TEL) in environmental matrices, including soils and biological tissues [4]. Validated HPLC-ICP-MS methods achieve complete chromatographic resolution of triethyllead from trimethyllead, triphenyllead, and inorganic lead under isocratic conditions [5], making the procurement of high-purity triethyllead chloride analytical standards (≥98% purity, as available from certified reference material suppliers) essential for environmental fate studies. In forensic or regulatory contexts where unambiguous identification of the TEL degradation pathway is required, triethyllead chloride — not trimethyllead or triphenyllead — must be used as the authentic reference standard for retention time matching and quantification.

Mechanistic Dissection of Organometal Neurotoxicity: Neuronal vs. Glial Selectivity

The qualitatively distinct neuropathological profiles of triethyllead chloride (neuronal/dopaminergic) [2] and triethyltin chloride (oligodendroglial/myelin-directed) [6] provide a powerful comparative framework for cell-type-specific neurotoxicology. Triethyllead chloride at 7.88 mg/kg acutely enhances dopaminergic agonist responses without producing myelin edema in adult rats, while triethyltin at comparable exposure levels produces intramyelinic vacuolation without equivalent dopaminergic sensitization. Tubulin polymerization assays confirm that both compounds share an identical in vitro threshold concentration for microtubule disruption (>5 × 10⁻⁵ M) [7], implying that their divergent in vivo neuropathology arises from differential cellular targeting rather than differential molecular potency at the tubulin level. Procurement of both compounds as a matched pair enables internally controlled experiments that cannot be conducted with either compound alone.

Application
Selection Property
Validation Focus
Developmental neurotoxicity screening
Intermediate-potency organolead probe
Neurite outgrowth and dopaminergic endpoints
Erythrocyte membrane toxicity SAR
Least hemolytic trialkyllead reference
Hemolysis rank-order and cross-metal comparison
Environmental TEL degradation tracing
Validated HPLC-ICP-MS resolution
Retention time matching and quantification
Neuronal vs glial neurotoxicity dissection
Neuron-selective organolead probe
Dopaminergic sensitization and microtubule disruption
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